15S-Cloprostenol

Vue d'ensemble

Description

15S-Cloprostenol is a synthetic analog of prostaglandin F2α . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 15S-Cloprostenol involves a unified strategy from the readily available dichloro-containing bicyclic ketone . This process includes an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .

Molecular Structure Analysis

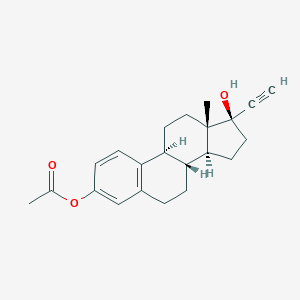

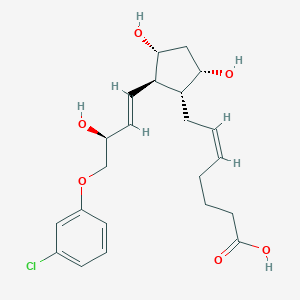

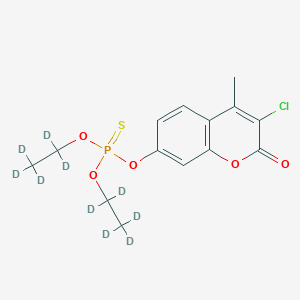

The molecular formula of 15S-Cloprostenol is C22H29ClO6 . Its molecular weight is 424.9 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 15S-Cloprostenol include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .

Physical And Chemical Properties Analysis

15S-Cloprostenol has a molecular weight of 424.9 g/mol . Its density is predicted to be 1.321±0.06 g/cm3 . The boiling point is predicted to be 628.0±55.0 C .

Applications De Recherche Scientifique

Veterinary Medicine: Estrus Synchronization

15S-Cloprostenol is widely used in veterinary medicine for estrus synchronization in cattle and other livestock . It acts as a luteolytic agent, causing the regression of the corpus luteum, which is essential for the timing of breeding and improving reproductive efficiency.

Ophthalmology: Glaucoma Treatment

In ophthalmology, prostaglandin analogs like 15S-Cloprostenol are used in the treatment of glaucoma. They reduce intraocular pressure by increasing the outflow of aqueous humor from the eye . This application leverages the compound’s ability to modulate physiological processes in ocular tissues.

Reproductive Health: Luteolysis and Parturition

15S-Cloprostenol induces luteolysis in animals, which is the process of luteal regression leading to a decrease in progesterone production. This is crucial for parturition induction and managing reproductive cycles in veterinary practice .

Cell Signaling: Cancer Research

Research has indicated that prostaglandins, including analogs like 15S-Cloprostenol, play roles in cell signaling pathways that can influence cancer progression. They may affect tumor growth and metastasis, making them significant in cancer research .

Immunology: Immune Response Modulation

15S-Cloprostenol and related compounds can modulate immune responses, which is relevant in the context of autoimmune diseases and vaccine development. They can influence the activity of immune cells and the expression of cytokines .

Neuroscience: Neuroprotection and Neuroinflammation

While direct applications of 15S-Cloprostenol in neuroscience are not well-documented, related prostaglandins are involved in neuroprotective responses and the modulation of neuroinflammation, which are areas of active research .

Safety and Hazards

Mécanisme D'action

Target of Action

15S-Cloprostenol, also known as (+)-15-epi Cloprostenol, is a highly potent prostaglandin F2-alpha receptor agonist . The primary target of this compound is the prostaglandin F2-alpha receptor . This receptor plays a crucial role in various physiological processes, including the regulation of the menstrual cycle and the induction of labor.

Mode of Action

As an agonist of the prostaglandin F2-alpha receptor, 15S-Cloprostenol binds to this receptor and activates it . This activation triggers a series of intracellular events, leading to various physiological responses.

Biochemical Pathways

It is known that prostaglandins, including 15s-cloprostenol, are synthesized from arachidonic acid via the cyclooxygenase pathway . The activation of the prostaglandin F2-alpha receptor by 15S-Cloprostenol can lead to various downstream effects, influencing several physiological processes .

Pharmacokinetics

It is known that following intramuscular injection, cloprostenol is rapidly absorbed, and peak cloprostenol concentrations are generally reached within the first 15 minutes after injection .

Result of Action

The molecular and cellular effects of 15S-Cloprostenol’s action are primarily related to its luteolytic properties. For instance, in a study on cultured luteal cells of selected felid species, 15S-Cloprostenol significantly reduced the concentration of progesterone in the cell culture medium . This suggests that 15S-Cloprostenol can induce functional regression in luteal cells, affecting progesterone production .

Action Environment

The action, efficacy, and stability of 15S-Cloprostenol can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and activity of the compound . .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-HBWANGNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15S-Cloprostenol | |

CAS RN |

54276-22-1 | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-2-[(1E,3S)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper and how does it relate to 15S-Cloprostenol?

A1: This research paper [] focuses on synthesizing and characterizing novel derivatives of D-Cloprostenol, specifically the 1-ethylamide and 1-ethanolamide derivatives of both D-Cloprostenol and its 15-epimer, 15S-Cloprostenol. The researchers aimed to investigate how these structural modifications impact the chemical properties of the resulting compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)